molecular formula C10H15BO3 B595599 (4-Ethoxy-2,5-dimethylphenyl)boronic acid CAS No. 1217500-56-5

(4-Ethoxy-2,5-dimethylphenyl)boronic acid

Cat. No. B595599
CAS RN: 1217500-56-5
M. Wt: 194.037
InChI Key: LCSUJJZAQIIJTR-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is a chemical compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.04 .


Molecular Structure Analysis

The InChI code for “(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is 1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3 .


Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-2,5-dimethylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in direct arylation reactions .


Physical And Chemical Properties Analysis

“(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm³ . The boiling point is 374.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 46.0±0.4 cm³ .

Scientific Research Applications

Suzuki–Miyaura Coupling

(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Palladium Catalyzed Direct Arylation

Similar to other boronic acids, (4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in palladium-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules .

Synthesis Using Palladium-Catalyzed Arylation

(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in the synthesis of various organic compounds using palladium-catalyzed arylation . This method provides a straightforward and efficient approach to construct biaryl compounds .

Suzuki-Miyaura Cross-Coupling in Water

(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in Suzuki-Miyaura cross-coupling reactions performed in water . This environmentally friendly method has been gaining popularity due to its high efficiency and low waste production .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of complex organic molecules .

Protodeboronation of Pinacol Boronic Esters

(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in the protodeboronation of pinacol boronic esters . This reaction is a useful method for the synthesis of various organic compounds .

Safety and Hazards

“(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is classified with the signal word “Warning” according to safety information . Hazard statements include H302, H315, H319, and H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of the organoboron group from the boronic acid to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s organoboron group is transferred to the palladium (II) complex in a process known as transmetalation .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond in the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is influenced by several environmental factors. The SM coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to degradation in various environmental conditions . .

properties

IUPAC Name

(4-ethoxy-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSUJJZAQIIJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659355
Record name (4-Ethoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2,5-dimethylphenyl)boronic acid

CAS RN

1217500-56-5
Record name (4-Ethoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2,5-dimethylphenylboronic acid
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